molecular formula C6H9NOS B13061104 (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B13061104
M. Wt: 143.21 g/mol
InChI Key: RKUNYEOWLVWVAX-LURJTMIESA-N
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Description

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with thiophene, a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Functionalization: Using scalable reactions such as catalytic hydrogenation and phase-transfer catalysis.

    Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.

    Purification: Utilizing techniques like crystallization and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethanone.

    Reduction: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound .

    2-amino-1-(thiophen-2-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the thiophene ring.

    2-amino-1-(furan-3-yl)ethan-1-ol: A similar compound with a furan ring instead of a thiophene ring.

Uniqueness

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(1R)-2-amino-1-thiophen-3-ylethanol

InChI

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1

InChI Key

RKUNYEOWLVWVAX-LURJTMIESA-N

Isomeric SMILES

C1=CSC=C1[C@H](CN)O

Canonical SMILES

C1=CSC=C1C(CN)O

Origin of Product

United States

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